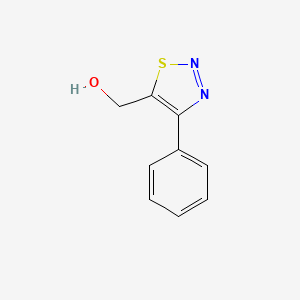
(4-苯基-1,2,3-噻二唑-5-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol is a heterocyclic compound that contains a thiadiazole ring substituted with a phenyl group and a methanol group
科学研究应用
(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
Target of Action
Similar compounds have been found to exhibit antibacterial and anticancer properties, suggesting potential targets could be bacterial cells or cancer cells.
Mode of Action
It’s known that similar thiadiazole derivatives can inhibit cytokinin oxidase , an enzyme catalyzing the degradation of cytokinins, thus increasing the lifetime of cytokinins and their effects in plants.
Biochemical Pathways
Based on the known effects of similar compounds, it may be involved in the cytokinin signaling pathway .
Pharmacokinetics
In silico adme prediction has been performed for similar compounds .
Result of Action
Similar compounds have shown anticancer and antibacterial activities, suggesting that it may induce cell death or inhibit cell growth in target cells.
Action Environment
Similar compounds have been studied in various environments, suggesting that factors such as temperature, ph, and presence of other chemicals could potentially influence its action .
生化分析
Biochemical Properties
(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytokinin oxidase/dehydrogenase, an enzyme involved in the degradation of cytokinins . This interaction can lead to an increase in the lifetime of cytokinins, thereby affecting various physiological processes in plants.
Cellular Effects
The effects of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and causing mitochondrial abnormalities . This disruption leads to the activation of cell death pathways, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits cytokinin oxidase/dehydrogenase, thereby increasing the levels of cytokinins . Additionally, it can bind to DNA gyrase, anchoring itself into the active site and affecting the enzyme’s activity . These interactions result in changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as enhancing cytokinin levels and promoting cell proliferation . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it undergoes hydroxylation in rats and goats, followed by the formation of water-soluble conjugates . This metabolic process facilitates its excretion through urine and feces, indicating its involvement in detoxification pathways.
Transport and Distribution
The transport and distribution of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol within cells and tissues are mediated by specific transporters and binding proteins. It is strongly adsorbed by soil, indicating its potential for environmental persistence . Within cells, it can localize to specific compartments, affecting its accumulation and activity.
Subcellular Localization
The subcellular localization of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol is critical for its function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization to mitochondria can lead to mitochondrial dysfunction and apoptosis . Understanding its subcellular distribution is essential for elucidating its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol typically involves the reaction of 4-phenyl-1,2,3-thiadiazole with formaldehyde under specific conditions. One common method includes the use of a base catalyst such as sodium hydroxide in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Formation of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Formaldehyde or (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Carboxylic Acid.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
1,2,4-Thiadiazole: Exhibits similar chemical properties but differs in its biological activity profile.
Uniqueness
(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
(4-phenylthiadiazol-5-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-6-8-9(10-11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCGCSZUTJHLFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380156 |
Source


|
| Record name | (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-62-1 |
Source


|
| Record name | (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
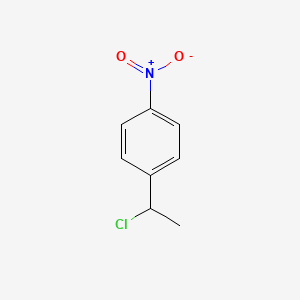
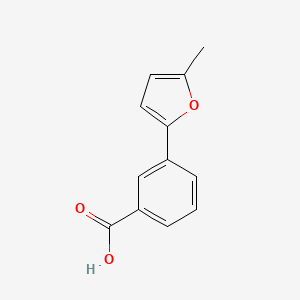



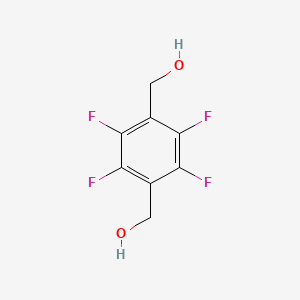
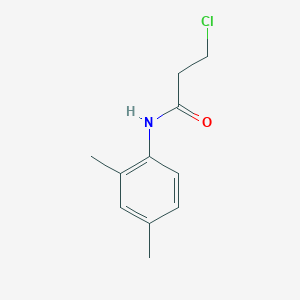
![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)
![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)
![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

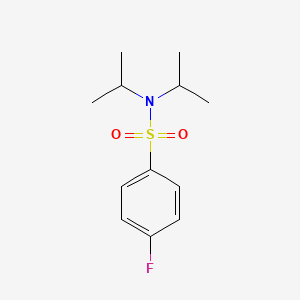

![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)
